(6-Bromohexyl)boronic acid CAS number and properties
(6-Bromohexyl)boronic acid CAS number and properties
Executive Summary
(6-Bromohexyl)boronic acid is a bifunctional aliphatic building block critical to medicinal chemistry and materials science. It features a terminal electrophilic alkyl bromide and a terminal nucleophilic (or Lewis acidic) boronic acid moiety, separated by a flexible six-carbon (hexyl) spacer. This dual functionality allows for orthogonal functionalization: the boronic acid participates in Suzuki-Miyaura cross-coupling or reversible diol binding, while the alkyl bromide undergoes SN2 substitution.
This guide details the physiochemical profile, validated synthetic routes, and application logic of this compound, specifically within the context of PROTAC® (Proteolysis Targeting Chimera) linker design and surface functionalization.
Chemical Identity & Physiochemical Profile[1][2][3]
| Property | Specification |
| CAS Number | 148562-12-3 |
| IUPAC Name | (6-Bromohexyl)boronic acid |
| Molecular Formula | C₆H₁₄BBrO₂ |
| Molecular Weight | 208.89 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 78–83 °C |
| Solubility | Soluble in MeOH, DMSO, DMF; sparingly soluble in water (pH dependent) |
| pKa | ~9.0 (Boronic acid ionization) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| Stability | Hygroscopic; prone to reversible dehydration to form cyclic trimeric boroxines.[1] |
Structural SMILES: OB(O)CCCCCCBr
The "Boroxine Cycle" Warning
Researchers must note that free alkyl boronic acids exist in equilibrium with their dehydrated trimeric anhydride form (boroxine). This is not a degradation product but a thermodynamic state driven by entropy.
-
Impact: Stoichiometric calculations should account for variable water content.
-
Handling: Re-hydration occurs rapidly in aqueous basic media during coupling reactions.
Synthetic Routes & Mechanistic Insight
Direct synthesis from 1,6-dibromohexane via Grignard formation is generally discouraged due to the high probability of Wurtz coupling (polymerization) and double-alkylation. The industry-standard "Expert" route utilizes the hydroboration of 6-bromo-1-hexene.
Protocol A: Hydroboration-Hydrolysis Workflow
This route ensures the integrity of the alkyl bromide while installing the boron moiety.
Step 1: Catalytic Hydroboration
-
Reagents: 6-Bromo-1-hexene, Pinacolborane (HBpin).
-
Catalyst: Rh(PPh₃)₃Cl (Wilkinson’s Catalyst) or Ir-based catalysts.
-
Mechanism: Anti-Markovnikov addition of the B-H bond across the terminal alkene.
-
Why Pinacol? HBpin is more stable and selective than diborane (B₂H₆), preventing reduction of the C-Br bond.
Step 2: Deprotection (The Critical Step)
Converting the pinacol ester to the free acid is thermodynamically difficult due to the high stability of the B-O pinacol ring. Acidic hydrolysis often fails.
-
Recommended Method: Oxidative cleavage using Sodium Periodate (NaIO₄).[2][3][4]
-
Reagents: NaIO₄, NH₄OAc, Acetone/Water.
-
Logic: Periodate cleaves the vicinal diol of the pinacol ring, destabilizing the ester and releasing the free boronic acid under mild conditions.
Figure 1: Synthetic workflow from alkene precursor to free boronic acid, highlighting the reversible boroxine equilibrium.
Reactivity & Functionalization Logic
(6-Bromohexyl)boronic acid acts as a "Janus" molecule with two distinct reactive faces.
The Electrophilic Terminus (Alkyl Bromide)
The C6-Bromine bond is a prime substrate for SN2 reactions.
-
Target Nucleophiles: Amines (primary/secondary), Thiols (cysteine residues), Azides (for Click chemistry).
-
Application: This end anchors the molecule to a drug pharmacophore or a surface.
The Boron Terminus
-
Suzuki-Miyaura Coupling: Reacts with Aryl Halides (Ar-X) to form C(sp³)-C(sp²) bonds.
-
Note on Catalysis: Alkyl boronic acids are slower to transmetallate than aryl boronic acids. Use electron-rich ligands (e.g., PCy₃, Buchwald ligands) and silver oxide (Ag₂O) additives to accelerate the reaction.
-
-
Reversible Covalent Binding: Forms cyclic esters with 1,2- or 1,3-diols (e.g., sugars, catechols). This is the basis for glucose sensing and dynamic hydrogels.
Application: PROTAC® Linker Design
In PROTAC development, the linker is not merely a connector; its length and composition dictate the ternary complex stability (Cooperativity,
-
Role of (6-Bromohexyl)boronic acid: It serves as a hydrophobic C6 alkyl linker .
-
Design Logic:
-
Permeability: unlike PEG linkers, alkyl chains increase lipophilicity (logP), potentially improving cell membrane permeability.
-
Rigidity: The alkyl chain is more flexible than piperazine but more rigid than long PEGs, offering a specific spatial vector.
-
Orthogonality: The Br- end reacts with the E3 ligase ligand (e.g., Thalidomide derivative), while the Boronic acid can be coupled to the Warhead (Target Protein ligand) or converted to a hydroxyl/amine for attachment.
-
Figure 2: Conceptual assembly of a PROTAC molecule using the bifunctional nature of the C6-boronic acid linker.
Experimental Protocol: SN2 Substitution
Objective: Attachment of the linker to a secondary amine (e.g., a piperazine-functionalized drug).
-
Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DMF (0.1 M).
-
Base: Add K₂CO₃ (3.0 equiv) or DIPEA (2.5 equiv).
-
Addition: Add (6-Bromohexyl)boronic acid (1.2 equiv).
-
Tip: If using the free acid, ensure it is finely powdered. If solubility is an issue, use the pinacol ester variant and deprotect later.
-
-
Reaction: Heat to 60°C for 4–12 hours under N₂. Monitor by LC-MS (Look for Br displacement).
-
Workup: Dilute with EtOAc, wash with water/brine. The boronic acid moiety may retain the product in the aqueous phase at high pH; acidify carefully to pH ~5–6 for extraction, or use n-Butanol.
Safety & Handling (MSDS Summary)
-
Hazards: Skin and eye irritant (H315, H319). Specific Target Organ Toxicity (Respiratory) - H335.
-
Decomposition: May release Hydrogen Bromide (HBr) gas upon thermal decomposition.
-
Storage: Store at 2–8°C. The compound is air-stable but moisture-sensitive over long periods (boroxine formation).
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[5] [Link]
- Brown, H. C., & Singaram, B. (1984). Hydroboration of Alkenes. Accounts of Chemical Research, 17, 108.
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 359-364. [Link]
-
Hutton, C. A., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 76(2), 696–699. [Link]
